molecular formula C23H23NO3 B8623455 2-Cyclopentyl-2-(4-(2-quinolylmethoxy)phenyl)acetic acid

2-Cyclopentyl-2-(4-(2-quinolylmethoxy)phenyl)acetic acid

Cat. No. B8623455
M. Wt: 361.4 g/mol
InChI Key: ZEYYDOLCHFETHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05512581

Procedure details

To a solution of the 2-cyclopentyl-2-(4-(2-quinolylmethoxy)phenyl)acetic acid methyl ester prepared in step 1 in methanol (100 ml) was added dropwise 1N sodium hydroxide (25 ml) and the resulting mixture was refluxed at 50° C. for 16 hours. The reaction mixture was then cooled to room temperature, and the methanol was removed in vacuo. The residue was acidified with 10% citric acid and the resulting solid was filtered, washed with water and dried in vacuo to provide 4.8 g of 2-cyclopentyl-2-(4-(2-quinolylmethoxy)phenyl)acetic acid.
Name
2-cyclopentyl-2-(4-(2-quinolylmethoxy)phenyl)acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:28])[CH:4]([CH:23]1[CH2:27][CH2:26][CH2:25][CH2:24]1)[C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][C:13]2[CH:22]=[CH:21][C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:14]=2)=[CH:7][CH:6]=1.[OH-].[Na+]>CO>[CH:23]1([CH:4]([C:5]2[CH:10]=[CH:9][C:8]([O:11][CH2:12][C:13]3[CH:22]=[CH:21][C:20]4[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=4)[N:14]=3)=[CH:7][CH:6]=2)[C:3]([OH:28])=[O:2])[CH2:24][CH2:25][CH2:26][CH2:27]1 |f:1.2|

Inputs

Step One
Name
2-cyclopentyl-2-(4-(2-quinolylmethoxy)phenyl)acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(C1=CC=C(C=C1)OCC1=NC2=CC=CC=C2C=C1)C1CCCC1)=O
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the methanol was removed in vacuo
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)C(C(=O)O)C1=CC=C(C=C1)OCC1=NC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05512581

Procedure details

To a solution of the 2-cyclopentyl-2-(4-(2-quinolylmethoxy)phenyl)acetic acid methyl ester prepared in step 1 in methanol (100 ml) was added dropwise 1N sodium hydroxide (25 ml) and the resulting mixture was refluxed at 50° C. for 16 hours. The reaction mixture was then cooled to room temperature, and the methanol was removed in vacuo. The residue was acidified with 10% citric acid and the resulting solid was filtered, washed with water and dried in vacuo to provide 4.8 g of 2-cyclopentyl-2-(4-(2-quinolylmethoxy)phenyl)acetic acid.
Name
2-cyclopentyl-2-(4-(2-quinolylmethoxy)phenyl)acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:28])[CH:4]([CH:23]1[CH2:27][CH2:26][CH2:25][CH2:24]1)[C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][C:13]2[CH:22]=[CH:21][C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:14]=2)=[CH:7][CH:6]=1.[OH-].[Na+]>CO>[CH:23]1([CH:4]([C:5]2[CH:10]=[CH:9][C:8]([O:11][CH2:12][C:13]3[CH:22]=[CH:21][C:20]4[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=4)[N:14]=3)=[CH:7][CH:6]=2)[C:3]([OH:28])=[O:2])[CH2:24][CH2:25][CH2:26][CH2:27]1 |f:1.2|

Inputs

Step One
Name
2-cyclopentyl-2-(4-(2-quinolylmethoxy)phenyl)acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(C1=CC=C(C=C1)OCC1=NC2=CC=CC=C2C=C1)C1CCCC1)=O
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the methanol was removed in vacuo
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)C(C(=O)O)C1=CC=C(C=C1)OCC1=NC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.